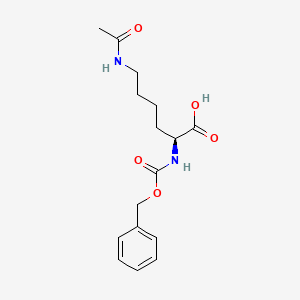
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexyl ring: Starting with a cyclohexane derivative, the acetoxy group can be introduced through an esterification reaction.
Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Nitrosation: The nitroso group can be introduced through nitrosation reactions using nitrosating agents like sodium nitrite in acidic conditions.
Urea formation: Finally, the urea moiety can be formed by reacting the intermediate with isocyanates or through the condensation of amines with carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques like recrystallization or chromatography may also be employed.
化学反応の分析
Types of Reactions
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alcohols, amines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
科学的研究の応用
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- depends on its interaction with molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to various biochemical effects. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetoxy group can undergo hydrolysis, releasing active metabolites.
類似化合物との比較
Similar Compounds
Urea derivatives: Compounds like and share structural similarities.
Nitroso compounds: Compounds like and .
Uniqueness
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetoxy group, fluoroethyl group, and nitroso group in a single molecule is relatively rare and contributes to its potential versatility in various applications.
特性
CAS番号 |
33024-40-7 |
|---|---|
分子式 |
C11H18FN3O4 |
分子量 |
275.28 g/mol |
IUPAC名 |
[4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexyl] acetate |
InChI |
InChI=1S/C11H18FN3O4/c1-8(16)19-10-4-2-9(3-5-10)13-11(17)15(14-18)7-6-12/h9-10H,2-7H2,1H3,(H,13,17) |
InChIキー |
FWQRRJUOMMCBNX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC(CC1)NC(=O)N(CCF)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)

![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)

![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)

